

Technical Support Center: Stability of Gold Cyanide Solutions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Gold cyanide

Cat. No.: B1582709

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the effect of pH on the stability of **gold cyanide** solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for maintaining the stability of a **gold cyanide** solution?

A1: To ensure the stability of **gold cyanide** solutions and for critical safety reasons, the pH should be maintained in a strongly alkaline range, typically above 10.5.[1][2][3][4] Most industrial and laboratory procedures aim for a pH between 10.5 and 11.5, with some operations maintaining it as high as 12.[2][5][6][7]

Q2: Why is maintaining a high pH so critical?

A2: The primary reason is to prevent the formation of highly toxic and volatile hydrogen cyanide (HCN) gas.[2][3][5] In aqueous solutions, the cyanide anion (CN^-) exists in equilibrium with HCN. At acidic or even neutral pH, this equilibrium shifts significantly towards the formation of HCN gas.[5] Maintaining a pH above 10.5 ensures that the cyanide remains predominantly in its ionic form (CN^-), which is less volatile and is the active species for complexing with gold.[1][5]

Q3: How does pH affect the rate of gold dissolution?

A3: The pH level directly influences the kinetics of gold dissolution.[1][4] While a pH above 10.5 is necessary to keep cyanide in its active ionic form, an excessively high pH can negatively impact the dissolution rate. For instance, when using calcium hydroxide (lime) as the alkali, a rapid decrease in the gold dissolution rate has been observed at a pH around 11, becoming almost negligible at a pH of 12.2.[8] The effect is less pronounced with sodium hydroxide, where the dissolution rate doesn't significantly slow until a pH of about 12.5 is reached.[8]

Q4: What are the common reagents used to adjust the pH of **gold cyanide** solutions?

A4: The most commonly used reagents for pH control in gold cyanidation are slaked lime (calcium hydroxide, $\text{Ca}(\text{OH})_2$) and caustic soda (sodium hydroxide, NaOH).[1][2][3] Lime is often more cost-effective for large-scale operations.[9]

Q5: How does pH influence cyanide consumption?

A5: Cyanide consumption is closely linked to the solution's pH.[1][5] At lower pH values, the formation of HCN gas leads to a loss of cyanide from the solution, reducing the concentration of free cyanide ions available to leach gold.[5] This not only slows down the reaction but also increases the overall consumption of cyanide reagents to achieve the desired gold recovery.[5]

Troubleshooting Guide

Q: My gold recovery is low, even though I've set the pH to the recommended range of 10.5-11.5. What could be the issue?

A: Several factors could be at play:

- Presence of Cyanicides: Your ore or material may contain minerals that consume cyanide, known as "cyanicides." Common cyanicides include copper, zinc, iron, arsenic, and antimony minerals.[7][10][11][12] These minerals react with cyanide, reducing its availability for gold dissolution.
- "Preg-Robbing" Materials: Carbonaceous materials, such as graphite or organic carbon, present in the ore can adsorb the dissolved gold-cyanide complex from the solution, a phenomenon known as "preg-robbing." [13] This prevents the recovery of the dissolved gold.

- **Passivation:** A thin film can form on the surface of the gold particles, preventing them from reacting with the cyanide solution. This can sometimes be caused by the precipitation of insoluble compounds or the adsorption of certain ions onto the gold surface.[6][14]
- **Insufficient Oxygen:** The dissolution of gold in cyanide is an oxidative process and requires an adequate supply of dissolved oxygen.[4][15] If the solution is depleted of oxygen, the leaching process will be hindered.

Q: I've adjusted the pH of my solution, and now I see an unexpected precipitate. What could it be?

A: The precipitate could be one of several things depending on the composition of your solution:

- **Metal Hydroxides:** If your solution contains other metals (e.g., iron, copper, nickel), adjusting the pH to a highly alkaline state can cause them to precipitate as metal hydroxides.
- **Insoluble Metal Cyanides:** Some metal-cyanide complexes are insoluble and can precipitate under certain pH conditions. For example, iron cyanide complexes can form insoluble precipitates with various metals like iron, copper, and zinc over a pH range of 2-11.[16]
- **Calcium Carbonate/Sulfate:** If you are using lime (calcium hydroxide) for pH adjustment and your source water or ore contains carbonates or sulfates, you may form insoluble calcium carbonate or calcium sulfate.

Q: The pH of my solution keeps dropping during the experiment. Why is this happening?

A: A drop in pH can be caused by several reactions:

- **Acid-Generating Minerals:** The oxidation of sulfide minerals (like pyrite or pyrrhotite) in your ore can produce acidic compounds, which will neutralize the alkali in your solution and lower the pH.[10]
- **Reaction with Carbon Dioxide:** Carbon dioxide from the air can dissolve in the alkaline solution to form carbonic acid, which will then react with and consume the alkali, leading to a decrease in pH.

- Hydrolysis Reactions: Certain dissolved minerals may undergo hydrolysis, consuming hydroxide ions and thereby lowering the pH.

Q: I'm concerned about the safety of handling cyanide solutions. What are the key safety precautions?

A: Working with cyanide requires strict adherence to safety protocols:

- Always work in a well-ventilated area, preferably within a chemical fume hood.[16][17]
- Never mix cyanide solutions with acids. This will rapidly generate lethal hydrogen cyanide (HCN) gas.[18]
- Always wear appropriate Personal Protective Equipment (PPE), including safety goggles or a face shield, a lab coat, and chemical-resistant gloves (nitrile or neoprene).[16][17][18]
- Maintain a pH above 10.5 at all times to prevent the formation of HCN gas.[9]
- Have a cyanide-specific emergency plan and spill kit readily available.
- Always wash your hands thoroughly after handling cyanide.[19]

Quantitative Data

Table 1: Relationship Between pH and Cyanide Species in Solution

This table illustrates the equilibrium between hydrogen cyanide (HCN) and the cyanide ion (CN^-) at various pH levels. As the pH increases, the equilibrium shifts towards the more stable and less volatile cyanide ion.

pH	% as HCN (Hydrogen Cyanide)	% as CN ⁻ (Cyanide Ion)
7.0	> 99%	< 1%
8.0	~96%	~4%
9.3 - 9.5	50%	50%
10.5	~7%	~93%
11.0	> 1%	> 99%

Data compiled from various sources.[\[16\]](#)[\[20\]](#)

Table 2: Effect of Alkali Type on Gold Dissolution Rate at High pH

This table provides a qualitative and quantitative comparison of how different alkalis affect the rate of gold dissolution at elevated pH levels in a 0.10% NaCN solution.

Alkali Used	pH Level	Observation on Gold Dissolution Rate
Calcium Hydroxide (Ca(OH) ₂)	~11.0	Dissolution rate begins to decrease rapidly.
12.2	Dissolution is practically negligible.	
Sodium Hydroxide (NaOH)	12.5	Dissolution rate begins to slow.
13.4	Dissolution is still significantly more rapid than with Ca(OH) ₂ at pH 12.2.	

Data based on studies investigating the effect of different alkalis on gold dissolution.[\[8\]](#)

Experimental Protocols

Protocol 1: Safe pH Adjustment of a **Gold Cyanide** Solution

Objective: To safely and accurately adjust the pH of a **gold cyanide** solution to a target alkaline range (e.g., 10.5-11.0).

Materials:

- **Gold cyanide** stock solution
- pH meter with a calibrated electrode
- Stir plate and magnetic stir bar
- Beakers
- Pipettes or burettes
- Alkali solution (e.g., 0.1 M NaOH or a saturated lime solution)
- Personal Protective Equipment (PPE): safety goggles, face shield, lab coat, chemical-resistant gloves.

Procedure:

- Preparation and Safety:
 - Perform all work inside a certified chemical fume hood.[16][17]
 - Ensure an eyewash station and safety shower are accessible.[17]
 - Don all required PPE.
- Initial pH Measurement:
 - Place a known volume of the **gold cyanide** solution into a beaker with a magnetic stir bar.
 - Begin gentle stirring.
 - Immerse the calibrated pH electrode into the solution and record the initial pH.
- Alkali Addition:

- Slowly add the alkali solution (e.g., 0.1 M NaOH) dropwise using a pipette or burette while continuously monitoring the pH.
- Allow the pH reading to stabilize after each addition.
- Final Adjustment:
 - As the pH approaches the target range, add the alkali more slowly to avoid overshooting the desired pH.
 - Once the target pH is reached and the reading is stable for at least one minute, stop the addition.
 - Record the final pH and the volume of alkali added.
- Cleanup:
 - Decontaminate all glassware and equipment that came into contact with the cyanide solution according to your laboratory's specific waste disposal procedures.

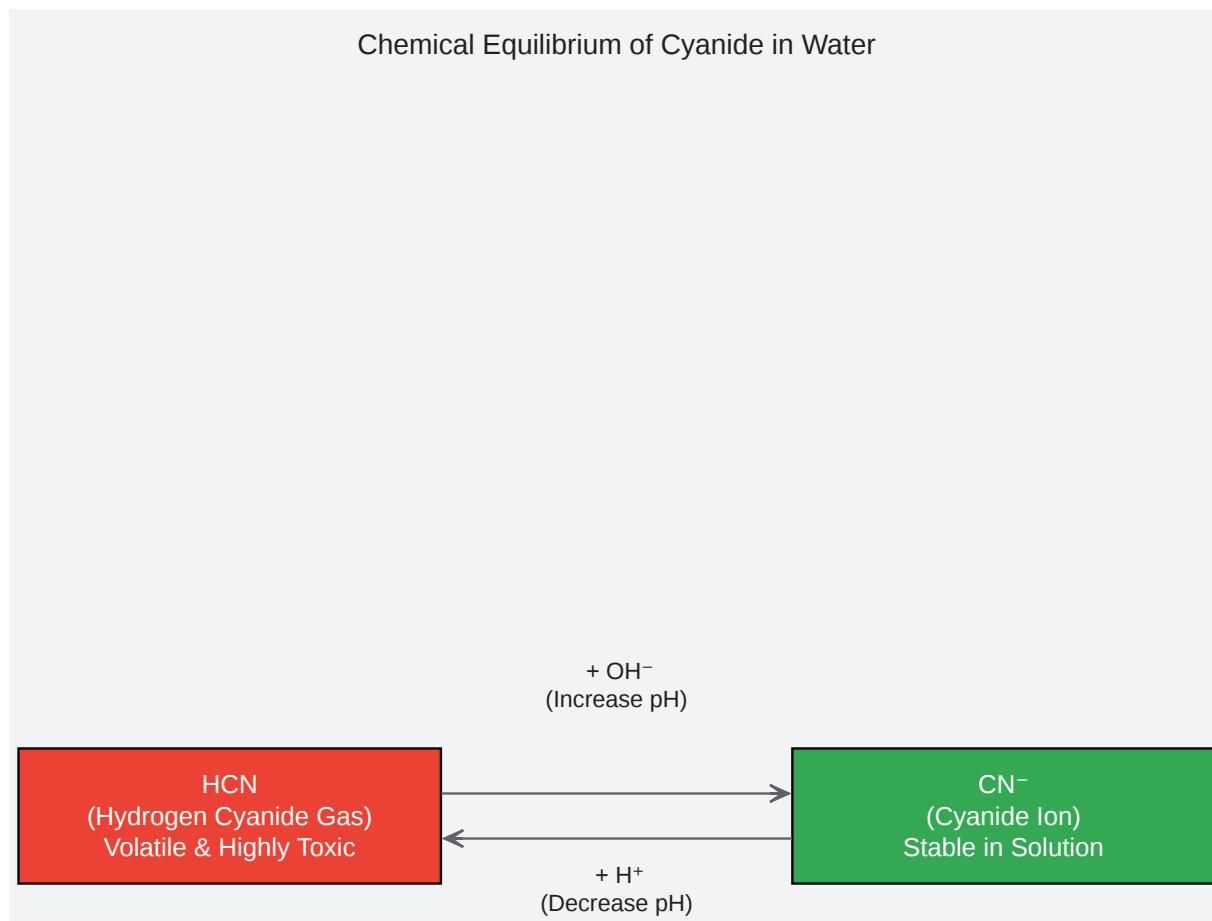
Protocol 2: Investigating the Effect of pH on Gold Dissolution (Bottle Roll Test)

Objective: To determine the effect of different pH levels on the rate and extent of gold dissolution from a solid sample.

Materials:

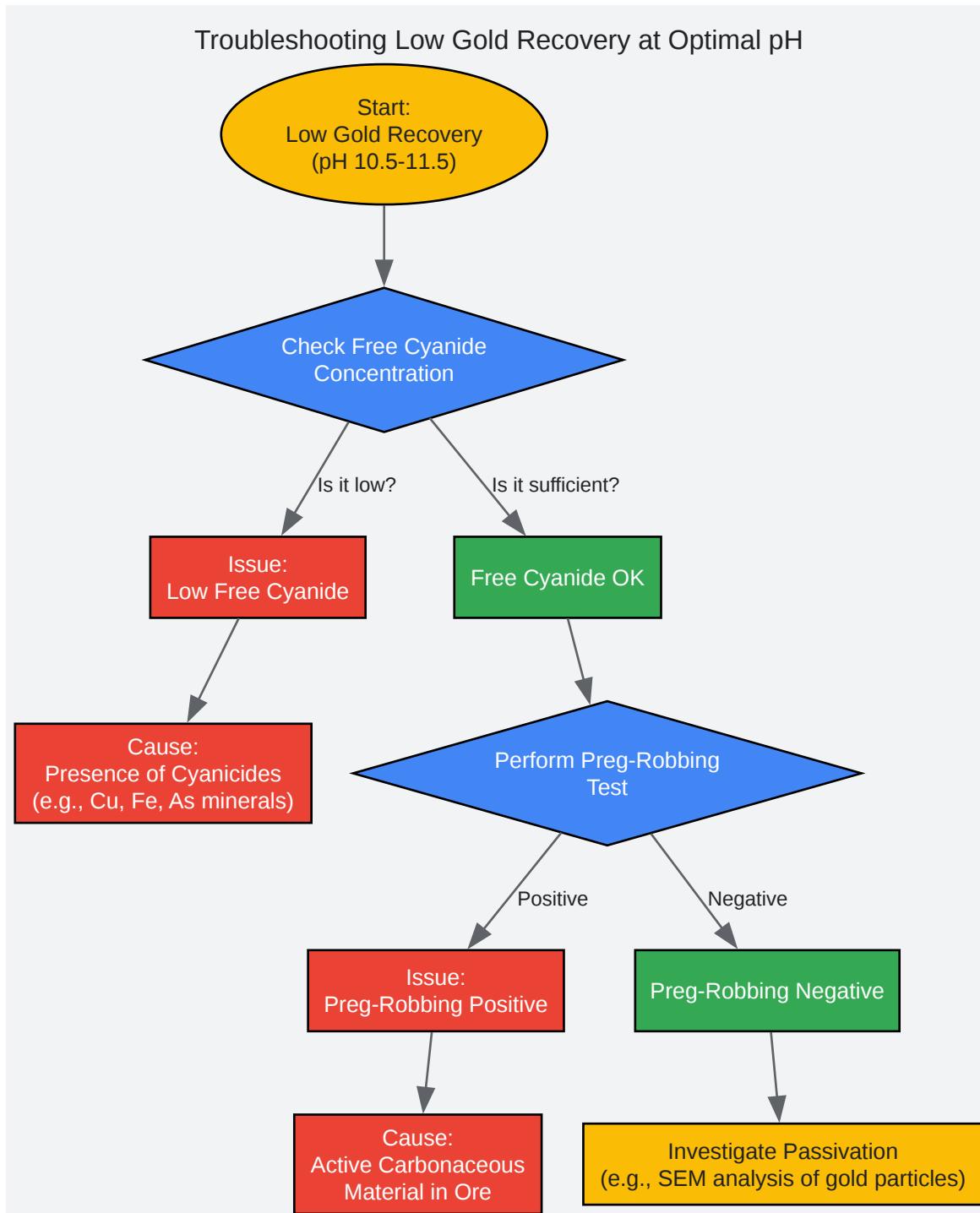
- Crushed and pulverized gold-bearing ore or material
- Leach bottles (e.g., 2.5 L glass bottles)
- Bottle roller apparatus
- Sodium cyanide (NaCN)
- Alkali (e.g., lime or NaOH)
- Deionized water

- pH meter
- Filtration apparatus (e.g., Buchner funnel and filter paper)
- Atomic Absorption Spectrometer (AAS) or ICP-MS for gold analysis
- PPE as per Protocol 1


Procedure:

- Sample Preparation:
 - Weigh a specific amount of the ore sample (e.g., 500 g) and place it into a leach bottle.[1]
- Solution Preparation and pH Adjustment:
 - Prepare a set of leach solutions with a fixed cyanide concentration (e.g., 1 g/L NaCN).
 - For each bottle, add a calculated amount of water to achieve the desired pulp density (e.g., 40% solids).[1]
 - Adjust the pH of each bottle to a different target value (e.g., 9.5, 10.5, 11.5, 12.5) using the chosen alkali, following the procedure in Protocol 1. Record the amount of alkali added for each.
- Leaching:
 - Securely cap the bottles and place them on the bottle roller apparatus to begin agitation. [1]
 - Record the start time.
- Sampling and Analysis:
 - At predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours), stop the roller and allow the solids to settle.
 - Carefully pipette a small aliquot of the solution from each bottle.

- Filter the solution immediately to remove any suspended solids.
- Measure and record the pH of the solution. If necessary, adjust it back to the target pH.
- Analyze the filtrate for dissolved gold concentration using AAS or another suitable method.


- Data Interpretation:
 - Plot the dissolved gold concentration versus time for each pH value to determine the leaching kinetics.
 - Compare the final gold recovery at the end of the experiment for each pH condition.

Visualizations

[Click to download full resolution via product page](#)

Caption: Equilibrium between HCN and CN⁻ as a function of pH.

[Click to download full resolution via product page](#)

Caption: Logical workflow for troubleshooting low gold recovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyanide Bottle Roll Leach Test - Leaching Procedures - 911Metallurgist [911metallurgist.com]
- 2. Agitated Cyanide Gold Leaching Test - 911Metallurgist [911metallurgist.com]
- 3. Barben Analytical | Gold Processing: Cyanide Leach Process (pH/ORP) [barbenanalytical.com]
- 4. Understanding pH Control in Gold Processing: The Role of pH Sensors - Sensorex Liquid Analysis Technology [sensorex.com]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cyanide Leaching Chemistry & Gold Cyanidation - 911Metallurgist [911metallurgist.com]
- 8. medium.com [medium.com]
- 9. GraphViz Examples and Tutorial [graphs.grevian.org]
- 10. dasenmining.com [dasenmining.com]
- 11. Treatment of Cyanide Precipitate AKA Gold Pregnant Solutions - 911Metallurgist [911metallurgist.com]
- 12. prominetech.com [prominetech.com]
- 13. Gold Cyanidation Process - 911Metallurgist [911metallurgist.com]
- 14. researchgate.net [researchgate.net]
- 15. How to Optimize Gold Leaching Recovery | Mining Pedia [miningpedia.cn]
- 16. ehs.unm.edu [ehs.unm.edu]
- 17. ehs.yale.edu [ehs.yale.edu]
- 18. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 19. - Division of Research Safety | Illinois [drs.illinois.edu]

- 20. ncei.noaa.gov [ncei.noaa.gov]
- To cite this document: BenchChem. [Technical Support Center: Stability of Gold Cyanide Solutions]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1582709#effect-of-ph-on-the-stability-of-gold-cyanide-solutions\]](https://www.benchchem.com/product/b1582709#effect-of-ph-on-the-stability-of-gold-cyanide-solutions)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com